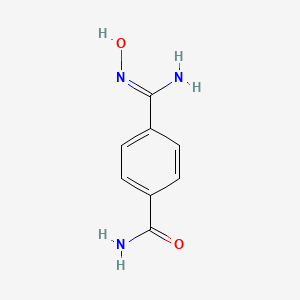

4-(N'-Hydroxycarbamimidoyl)benzamide

Beschreibung

4-(N'-Hydroxycarbamimidoyl)benzamide is a benzamide derivative characterized by a hydroxycarbamimidoyl (-C(=NH)NHOH) substituent at the para position of the benzamide core. This structural motif confers unique reactivity and biological activity, making it a scaffold of interest in medicinal chemistry and radiopharmaceutical synthesis. The compound is synthesized via microwave-assisted condensation of hydroxylamine with precursor benzamides, achieving moderate yields (57%) . Its derivatives, such as those incorporating phenoxazine or triazole moieties, exhibit diverse applications, including enzyme inhibition and radiosynthesis . Chloro-substituted variants (e.g., 4-chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide) are also documented, with safety profiles indicating moderate toxicity .

Eigenschaften

CAS-Nummer |

1094300-17-0 |

|---|---|

Molekularformel |

C8H9N3O2 |

Molekulargewicht |

179.18 g/mol |

IUPAC-Name |

4-[(E)-N'-hydroxycarbamimidoyl]benzamide |

InChI |

InChI=1S/C8H9N3O2/c9-7(11-13)5-1-3-6(4-2-5)8(10)12/h1-4,13H,(H2,9,11)(H2,10,12) |

InChI-Schlüssel |

AZTOWTOBHDLODP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)C(=O)N |

Isomerische SMILES |

C1=CC(=CC=C1/C(=N\O)/N)C(=O)N |

Kanonische SMILES |

C1=CC(=CC=C1C(=NO)N)C(=O)N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-(N’-Hydroxycarbamimidoyl)benzamide can be achieved through various synthetic routes. One notable method involves the nitrilase-catalyzed hydration of substituted terephthalonitriles in an aqueous medium to afford (ammonium) 4-cyanobenzoic acids . This process is followed by further chemical modifications to introduce the hydroxycarbamimidoyl group. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.

Analyse Chemischer Reaktionen

4-(N’-Hydroxycarbamimidoyl)benzamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.

Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 4-(N'-Hydroxycarbamimidoyl)benzamide is in the development of anticancer agents. Research has shown that compounds with similar structures can inhibit the HER2 signaling pathway, which is crucial in many breast cancers. The design of peptidomimetics targeting HER2 has demonstrated potential in blocking cell proliferation and inducing cytotoxicity in HER2-overexpressing cancer cells .

HDAC Inhibition

Another significant application is its role as a hydroxamate-based inhibitor of histone deacetylases (HDACs). HDAC inhibitors are vital in cancer therapy as they can alter gene expression and induce cell cycle arrest and apoptosis in tumor cells. The structural modification of benzamide derivatives, including 4-(N'-Hydroxycarbamimidoyl)benzamide, has been explored for enhanced HDAC inhibitory activity against resistant strains of Plasmodium falciparum, the malaria-causing parasite .

Agricultural Science

Pesticidal Properties

Recent studies have indicated that benzamides substituted with various functional groups, including 4-(N'-Hydroxycarbamimidoyl)benzamide, exhibit significant insecticidal and fungicidal activities. These compounds were synthesized and tested for their effectiveness against mosquito larvae and various fungal pathogens. For instance, a series of benzamides showed promising larvicidal activity at concentrations as low as 1 mg/L .

Biochemical Research

Protease Inhibition

The compound has also been studied for its ability to inhibit proteases, which are enzymes that play critical roles in various biological processes including protein degradation and cell signaling. The synthesis of derivatives like 4-(N'-Hydroxycarbamimidoyl)benzamide has been linked to enhanced inhibitory activity against specific proteases such as endothiapepsin, highlighting its potential as a lead compound in drug design .

Table 1: Biological Activities of 4-(N'-Hydroxycarbamimidoyl)benzamide Derivatives

Case Study 1: Anticancer Peptidomimetics

In a study focused on designing small molecules to inhibit HER2-mediated signaling, researchers synthesized peptidomimetics based on the structure of 4-(N'-Hydroxycarbamimidoyl)benzamide. These compounds were evaluated for their ability to block HER2 dimerization, leading to reduced phosphorylation and subsequent tumor growth inhibition. The results indicated significant promise for future clinical applications in targeted cancer therapies .

Case Study 2: Pesticidal Efficacy

A series of benzamides including derivatives of 4-(N'-Hydroxycarbamimidoyl)benzamide were tested for their insecticidal properties against mosquito larvae. The findings revealed that certain modifications led to enhanced efficacy, making them suitable candidates for further development as environmentally friendly pesticides .

Wirkmechanismus

The mechanism of action of 4-(N’-Hydroxycarbamimidoyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity. This modulation can lead to various biological effects, such as enzyme inhibition or activation, which are crucial for its therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Benzamide Derivatives with Imidazole/Benzimidazole Substituents

- Example Compounds :

- Key Differences :

- Synthesis : These compounds are synthesized via multi-step reactions involving hydrazide intermediates and conventional refluxing, contrasting with the microwave-assisted method used for 4-(N'-Hydroxycarbamimidoyl)benzamide .

- Biological Activity : Imidazole/benzimidazole derivatives often target antimicrobial or anticancer pathways. For instance, 4-(1H-imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide showed potent anticancer activity against cervical cancer . In contrast, hydroxycarbamimidoyl derivatives are explored for enzyme inhibition (e.g., transglutaminase) .

- Physicochemical Properties : Imidazole derivatives exhibit higher logP values due to aromatic substituents, enhancing membrane permeability compared to the polar hydroxycarbamimidoyl group.

Salicylamide Derivatives

- Example Compounds :

- Key Differences: Structure: Salicylamides feature a hydroxyl group at the ortho position, enabling metal chelation, whereas the hydroxycarbamimidoyl group in 4-(N'-Hydroxycarbamimidoyl)benzamide participates in hydrogen bonding and nucleophilic reactions. Activity: Salicylamides demonstrate potent cytotoxicity against sulfate-reducing bacteria (e.g., Desulfovibrio piger), with IC50 values as low as 0.37 µmol/L .

Benzamides with Sulfonamide Groups

- Example Compounds :

- Key Differences :

- Synthesis : Sulfonamide derivatives require sulfonation steps, increasing synthetic complexity compared to the hydroxycarbamimidoyl group’s straightforward condensation .

- Applications : Sulfonamide derivatives are potent antifungals (e.g., against Candida spp.), while hydroxycarbamimidoyl derivatives are tailored for radiosynthesis and metal coordination .

Thiosemicarbazide Derivatives

- Example Compounds :

- Key Differences :

Hydroxycarbamimidoyl Derivatives with Heterocycles

- Example Compounds: N-Hydroxy-4-[(3-N’-hydroxycarbamimidoyl-10H-phenoxazin-10-yl)methyl]benzamide (7d) . 1-((1-(4-((Z)-N′-Hydroxycarbamimidoyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-cyanoindole (14) .

- Key Similarities: Synthesis: Both use hydroxylamine condensation but differ in precursor complexity (e.g., phenoxazine requires multi-step synthesis) . Applications: Phenoxazine derivatives show promise in enzyme inhibition, while triazole derivatives are explored for antiproliferative activity .

Data Tables

Table 1: Structural and Functional Comparison

Biologische Aktivität

4-(N'-Hydroxycarbamimidoyl)benzamide, also known as 4-(N'-hydroxycarbamimidoyl)benzamide, is a chemical compound with significant potential in various biological applications. Its structure includes a hydroxycarbamimidoyl group attached to a benzamide framework, which contributes to its diverse biological activities, including enzyme inhibition and potential therapeutic effects.

- Molecular Formula : C8H9N3O2

- Molecular Weight : 179.18 g/mol

- IUPAC Name : 4-(N'-hydroxycarbamimidoyl)benzamide

The biological activity of 4-(N'-hydroxycarbamimidoyl)benzamide is primarily attributed to its ability to interact with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This modulation can lead to various biological effects, such as enzyme inhibition or activation, which are crucial for its therapeutic applications.

Enzyme Inhibition

Research indicates that 4-(N'-hydroxycarbamimidoyl)benzamide exhibits inhibitory effects on several enzymes. For instance, it has been studied as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for the treatment of neurodegenerative diseases like Alzheimer's. Molecular docking studies have shown that this compound can bind effectively to AChE, suggesting its potential as an anti-Alzheimer's agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including multi-drug resistant Staphylococcus aureus. The mechanism involves alterations in cell morphology and viability upon exposure to the compound, indicating its potential as a therapeutic agent against bacterial infections .

Anticancer Potential

In cancer research, 4-(N'-hydroxycarbamimidoyl)benzamide has been evaluated for its cytotoxic effects on cancer cell lines. Studies reported a significant reduction in cell viability and induction of apoptosis in treated cells, particularly in breast cancer models (MCF-7). These findings suggest that the compound may act through mechanisms that disrupt cell cycle progression and enhance apoptotic pathways .

Study on Acetylcholinesterase Inhibition

A study conducted using molecular docking techniques identified 4-(N'-hydroxycarbamimidoyl)benzamide as a promising lead compound for AChE inhibition. The binding affinity was compared with existing inhibitors, revealing competitive binding profiles that suggest its potential utility in Alzheimer's disease treatment .

Antimicrobial Efficacy Against Staphylococcus aureus

In a detailed investigation of antimicrobial activity, 4-(N'-hydroxycarbamimidoyl)benzamide was tested against various strains of Staphylococcus aureus. Results indicated significant bactericidal activity at concentrations lower than those required for many conventional antibiotics, highlighting its potential role in addressing antibiotic resistance .

Research Findings Summary Table

| Activity | Target | Findings |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Effective binding; potential anti-Alzheimer agent |

| Antimicrobial | Staphylococcus aureus | Significant bactericidal activity; low resistance |

| Anticancer | MCF-7 breast cancer cells | Induced apoptosis; reduced cell viability |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(N'-Hydroxycarbamimidoyl)benzamide to improve yield and purity?

- Methodological Answer :

- Step 1 : Start with a nucleophilic substitution or condensation reaction between a benzamide precursor and hydroxylamine derivatives. For example, describes a synthesis using hydroxylamine hydrochloride (HONH₂·HCl) and triethylamine in ethanol at 80°C for 2.5 hours, achieving a 51% yield .

- Step 2 : Monitor reaction progress via TLC (e.g., PE:EtOAc = 3:1, Rf = 0.3) and optimize reaction time/temperature using microwave-assisted methods (e.g., 110°C for 30 minutes, as in ) to enhance efficiency .

- Step 3 : Purify via silica gel chromatography (25% EtOAc in PE) or recrystallization (methanol) to isolate the product.

Q. What analytical techniques are critical for characterizing 4-(N'-Hydroxycarbamimidoyl)benzamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR (400 MHz, CDCl₃) to confirm structural motifs, such as the hydroxycarbamimidoyl group (e.g., δ = 8.77 ppm for aromatic protons in ) .

- X-ray Crystallography : Resolve crystal structures (monoclinic, P21/c space group) to determine bond lengths/angles, as demonstrated for analogous compounds in .

- Mass Spectrometry : Validate molecular weight using high-resolution MS (e.g., C15H19N3O2 in ) .

Q. What safety protocols are essential when handling 4-(N'-Hydroxycarbamimidoyl)benzamide?

- Methodological Answer :

- PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact (per ) .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., triethylamine).

- Waste Disposal : Segregate organic waste and consult certified disposal services for hazardous residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 4-(N'-Hydroxycarbamimidoyl)benzamide derivatives?

- Methodological Answer :

- Hypothesis Testing : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, highlights brain-region selectivity in HDAC inhibition, suggesting tissue-specific effects .

- Orthogonal Assays : Validate results using complementary techniques (e.g., enzymatic vs. cellular assays).

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to assess potency discrepancies (e.g., shows a 30–100× potency difference between MS-275 and valproate) .

Q. What computational strategies can predict the binding affinity of 4-(N'-Hydroxycarbamimidoyl)benzamide to target proteins?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., PARP-1 in ) .

- MD Simulations : Perform 100-ns simulations in explicit solvent to analyze stability of ligand-protein complexes.

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies, leveraging structural data from .

Q. How does the trifluoromethyl group in related benzamides influence metabolic stability?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with/without the -CF₃ group (e.g., notes increased lipophilicity and stability in trifluoromethyl derivatives) .

- Microsomal Assays : Incubate compounds with liver microsomes and monitor degradation via LC-MS.

- LogP Measurements : Determine partition coefficients to correlate hydrophobicity with stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.